N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion : m/z 372.4 [M+H]⁺.
- Key fragments:
- m/z 255.1 (loss of 4-fluorophenylacetamide).
- m/z 139.0 (dioxane-benzothiazole fragment).
Table 3: Predicted NMR Shifts
| Proton Environment | δ (ppm) |
|---|---|
| Acetamide NH | 10.2 |
| Dioxane CH₂ | 4.2–4.5 |
| 4-Fluorophenyl aromatic | 7.1–7.4 |
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide electronic insights:
Optimized Geometry
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-11-3-1-10(2-4-11)7-16(21)20-17-19-12-8-13-14(9-15(12)24-17)23-6-5-22-13/h1-4,8-9H,5-7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHVUBWQOKPYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxino Group: The dioxino moiety can be introduced via a cyclization reaction involving an appropriate diol and a suitable electrophile.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-fluorophenyl group contrasts with the 4-methoxyphenylsulfonyl group in , altering electronic properties (electron-withdrawing vs. donating) and solubility. Sulfonyl groups enhance hydrogen-bonding capacity, whereas fluorine improves metabolic stability .
- Tautomerism : Unlike triazole-thiones in , the target compound lacks tautomeric flexibility, which may reduce conformational variability in interactions .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Spectral Data
Analysis :
- The target compound’s IR spectrum would likely show a C=O stretch (~1680 cm⁻¹) similar to , but lack the C=S band (1243–1258 cm⁻¹) seen in triazole-thiones .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of growing interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, particularly focusing on its pharmacological applications.
Structural Characteristics
The compound has a complex structure that includes:
- Benzothiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Dioxin Structure : Imparts unique reactivity that may enhance biological activity.
- Fluorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
The molecular formula is with a molecular weight of approximately 350.4 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving o-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of the Dioxin Ring : This step may involve specific reagents that facilitate the formation of the dioxin structure.
- Final Acetamide Formation : The acetamide group is introduced via acylation reactions.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it exhibits antiproliferative effects against several cancer cell lines.
- Cell Lines Tested :
- Human colon carcinoma (HCT116)
- Breast cancer (MCF-7)
- Glioblastoma (U87 MG)
Results from these studies suggest that the compound could inhibit cell growth significantly compared to control groups.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Key Enzymes : It may inhibit enzymes involved in inflammatory pathways.
- Modulation of Apoptosis : The compound potentially induces apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Research has demonstrated that modifications in the benzothiazole structure can significantly affect biological activity. For example:
- A study reported that derivatives with increased hydrophobicity showed better penetration through bacterial cell walls and enhanced antitubercular activity .
- Another investigation highlighted the importance of substituents on the phenyl ring in enhancing anticancer efficacy against specific cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
